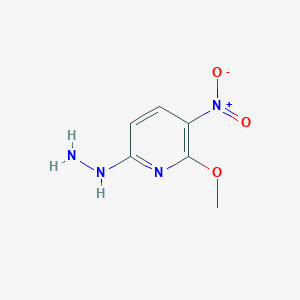
6-Hydrazinyl-2-methoxy-3-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydrazinyl-2-methoxy-3-nitropyridine is a chemical compound with the molecular formula C6H8N4O3 and a molecular weight of 184.15 g/mol . This compound is characterized by the presence of a hydrazinyl group, a methoxy group, and a nitro group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 6-Hydrazinyl-2-methoxy-3-nitropyridine typically involves the nitration of 2-methoxypyridine followed by hydrazination. The nitration process can be carried out using nitric acid and sulfuric acid as reagents, resulting in the formation of 2-methoxy-3-nitropyridine . This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield this compound . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
6-Hydrazinyl-2-methoxy-3-nitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazinyl group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Hydrazinyl-2-methoxy-3-nitropyridine is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 6-Hydrazinyl-2-methoxy-3-nitropyridine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The nitro group can participate in redox reactions, affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
6-Hydrazinyl-2-methoxy-3-nitropyridine can be compared with other nitropyridine derivatives such as 3-methoxy-2-nitropyridine and 2-chloro-6-methoxy-3-nitropyridine . While these compounds share similar structural features, this compound is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific research applications where other compounds may not be as effective.
Eigenschaften
Molekularformel |
C6H8N4O3 |
|---|---|
Molekulargewicht |
184.15 g/mol |
IUPAC-Name |
(6-methoxy-5-nitropyridin-2-yl)hydrazine |
InChI |
InChI=1S/C6H8N4O3/c1-13-6-4(10(11)12)2-3-5(8-6)9-7/h2-3H,7H2,1H3,(H,8,9) |
InChI-Schlüssel |
NGYLPCMMSFVKPB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=N1)NN)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Benzo[d]thiazol-6-yl)guanidine](/img/structure/B13676831.png)






![6-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13676877.png)
![7-Chlorobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13676879.png)




![Naphthalene-2,3-diylbis[(4-chlorophenyl)methanone]](/img/structure/B13676896.png)
